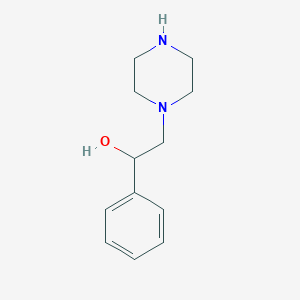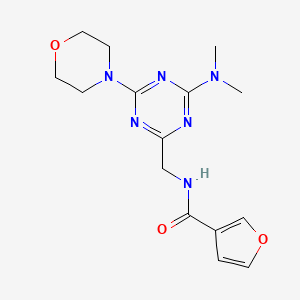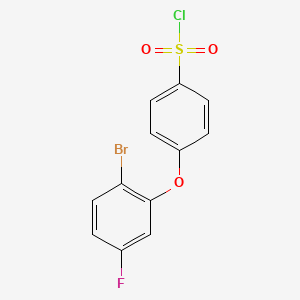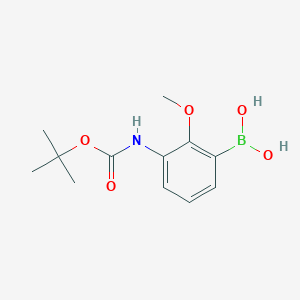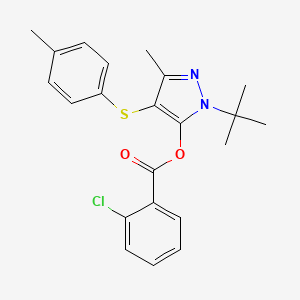
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate is a chemical compound with the following properties:
- Molecular formula : C~19~H~18~ClN~3~O~2~S
- Molecular weight : Approximately 383.88 g/mol
- CAS number : 851128-05-7
Molecular Structure Analysis
The molecular structure of 1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate consists of a pyrazole ring, a chlorobenzoate group, and a tert-butyl substituent. The p-tolylthio group is attached to the pyrazole ring. The overall structure contributes to its chemical properties and potential biological activity.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including substitution, esterification, and nucleophilic reactions. Investigating its reactivity with different reagents and conditions would provide valuable insights.
Physical And Chemical Properties Analysis
- Appearance : Solid crystalline powder
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)
- Melting point : Not specified
- Boiling point : Not specified
- Stability : Stable under standard conditions
- Other properties : Investigate its UV-Vis absorption, IR spectra, and other spectroscopic data.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound and its derivatives are synthesized via multiple steps, involving nucleophilic aromatic displacement and solvent-free approaches as key steps for the formation of desired products. These compounds have been characterized through techniques like X-ray diffraction, confirming their structure and properties. For instance, the synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents involves a similar strategy, showcasing their potential in medicinal chemistry (Abonía et al., 2011).
Potential Antitumor Activity
Several compounds synthesized from similar strategies have been screened for their ability to inhibit human tumor cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia, indicating their potential use as antitumor agents. These compounds exhibited significant activity against a range of cancer cell lines, with notable GI(50) values, suggesting their promise in cancer therapy research (Abonía et al., 2011).
Application in Green Chemistry
Research on similar compounds includes the fixation of carbon dioxide and related small molecules, affording adducts as zwitterionic, bicyclic boraheterocycles. This demonstrates their utility in capturing and utilizing carbon dioxide, contributing to green chemistry solutions (Theuergarten et al., 2012).
Molecular Structure Analysis
The detailed molecular structure analysis of derivatives, through techniques like X-ray diffraction, offers insights into their chemical behavior and potential applications. For example, the structural analysis of 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol sheds light on its crystallography and potential for further application in synthesis and medicinal chemistry (Kamani et al., 2019).
Ligand Chemistry
Some derivatives are utilized in ligand chemistry, demonstrating how the modification of these compounds can lead to the creation of ligands for potential use in coordination chemistry and catalysis. This highlights their versatility and utility in developing new chemical reactions and materials (Grotjahn et al., 2002).
Safety And Hazards
Safety information is crucial for handling this compound. Consult safety data sheets (SDS) and follow proper laboratory practices. Potential hazards include skin and eye irritation, inhalation risks, and environmental impact.
Orientations Futures
Future research should focus on:
- Biological activity : Investigate its potential as a drug candidate or bioactive compound.
- Synthetic optimization : Develop efficient synthetic routes.
- Toxicology : Assess its safety profile.
- Structure-activity relationship (SAR) : Explore modifications for improved properties.
Propriétés
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-10-12-16(13-11-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)17-8-6-7-9-18(17)23/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOYULXSXORWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

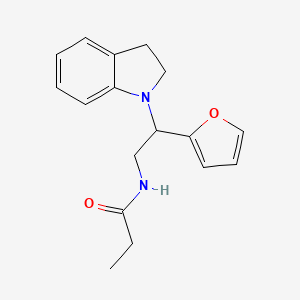
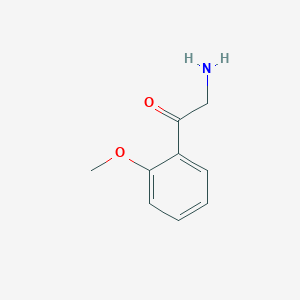
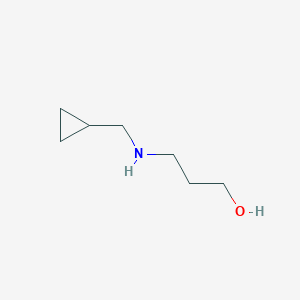
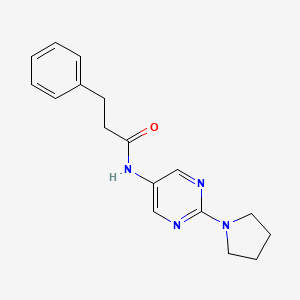
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)
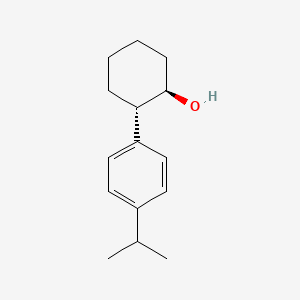
![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)
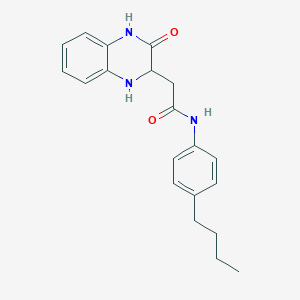
![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)
